molecular formula C25H17FN2O3 B2605417 N-[1-Benzofuran-2-yl(phenyl)methyl]-6-fluoro-2-oxo-1H-quinoline-4-carboxamide CAS No. 2419602-44-9

N-[1-Benzofuran-2-yl(phenyl)methyl]-6-fluoro-2-oxo-1H-quinoline-4-carboxamide

Cat. No.: B2605417
CAS No.: 2419602-44-9
M. Wt: 412.42
InChI Key: SRWRXCVHBRKFBB-UHFFFAOYSA-N
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Description

N-[1-Benzofuran-2-yl(phenyl)methyl]-6-fluoro-2-oxo-1H-quinoline-4-carboxamide is a complex organic compound that features a benzofuran moiety, a quinoline core, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-Benzofuran-2-yl(phenyl)methyl]-6-fluoro-2-oxo-1H-quinoline-4-carboxamide typically involves multiple steps, including the formation of the benzofuran and quinoline cores, followed by their coupling and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and flow chemistry could be employed to achieve these goals .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-Benzofuran-2-yl(phenyl)methyl]-6-fluoro-2-oxo-1H-quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-Benzofuran-2-yl(phenyl)methyl]-6-fluoro-2-oxo-1H-quinoline-4-carboxamide is unique due to its combined benzofuran and quinoline structures, which confer a broad spectrum of biological activities. Its fluorine substitution also enhances its stability and bioavailability .

Properties

IUPAC Name

N-[1-benzofuran-2-yl(phenyl)methyl]-6-fluoro-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN2O3/c26-17-10-11-20-18(13-17)19(14-23(29)27-20)25(30)28-24(15-6-2-1-3-7-15)22-12-16-8-4-5-9-21(16)31-22/h1-14,24H,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWRXCVHBRKFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3O2)NC(=O)C4=CC(=O)NC5=C4C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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